Cas no 103886-92-6 (Phenol, 2-[(E)-(phenylimino)methyl]-)
![Phenol, 2-[(E)-(phenylimino)methyl]- structure](https://www.kuujia.com/scimg/cas/103886-92-6x500.png)
103886-92-6 structure
Product name:Phenol, 2-[(E)-(phenylimino)methyl]-
Phenol, 2-[(E)-(phenylimino)methyl]- Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 2-[(E)-(phenylimino)methyl]-
- (E)-2-((phenylimino)methyl)phenol
- 2-(phenyliminomethyl)phenol
- salicylalaniline
- NSC-14880
- D92243
- SCHEMBL347861
- GBR-11840
- 779-84-0
- N-Salicylalaniline
- O-Cresol, .alpha.-phenyl imino-
- DTXSID001203180
- CHEMBL205927
- 2-[(E)-N-Phenylcarboximidoyl]phenol
- 31519-65-0
- (6E)-6-[(Phenylamino)methylene]-2,4-cyclohexadien-1-one
- Phenol, 2-((phenylimino)methyl)-
- CS-0085921
- NSC 68443
- Phenol, 2-[(phenylimino)methyl]-
- 2-Hydroxybenzaldehyde N-phenylimine
- 2-Hydroxybenzylideneaniline
- SCHEMBL12809869
- QIYHCQVVYSSDTI-GXDHUFHOSA-N
- beta-2-Salicylideneaniline
- STK825387
- AKOS002662755
- 2-[(Phenylimino)methyl]phenol #
- AKOS004906517
- SCHEMBL13325913
- SY049501
- N-(2-Hydroxybenzylidene)aniline
- 2-[(E)-(Phenylimino)methyl]phenol
- o-Hydroxy benzylidene aniline
- 2-[(phenylimino)methyl]phenol
- NSC-68443
- 2-((phenylimino)methyl)phenol
- N-(o-hydroxybenzylidene)aniline
- 6-(anilinomethylidene)cyclohexa-2,4-dien-1-one
- VS-13411
- NSC14880
- MFCD00020066
- Salicylideneaniline, 97%
- BDBM50185241
- .alpha.-(Phenylimino)-ortho-cresol
- DTXSID50870775
- DB-255832
- 2-hydroxybenzalaniline
- NSC 14880
- BBL036310
- Salicylidene aniline
- NSC68443
- 103886-92-6
- N-Salicylideneaniline
- Salicylideneaniline
-
- MDL: MFCD00020066
- Inchi: InChI=1S/C13H11NO/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h1-10,15H/b14-10+
- InChI Key: QIYHCQVVYSSDTI-GXDHUFHOSA-N
- SMILES: C1=CC=C(C=C1)/N=C/C2=CC=CC=C2O
Computed Properties
- Exact Mass: 197.08413
- Monoisotopic Mass: 197.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 32.6Ų
Experimental Properties
- PSA: 32.59
Phenol, 2-[(E)-(phenylimino)methyl]- Related Literature
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
103886-92-6 (Phenol, 2-[(E)-(phenylimino)methyl]-) Related Products
- 1761-56-4(2-Salicylideneaminophenol)
- 3230-51-1(4-{(E)-(4-methylphenyl)iminomethyl}phenol)
- 779-84-0(N-Salicylideneaniline)
- 588-53-4(4-Benzylideneaminophenol)
- 53590-76-4((7-Bromo-5-methyl-1H-indol-2-yl)methanol)
- 10125-11-8((3s,6s)-3,6-bis[(4-hydroxyphenyl)methyl]piperazine-2,5-dione)
- 2228981-44-8(2-(3-bromo-1-methyl-1H-indol-2-yl)-2-methylpropanal)
- 1247246-13-4(1-(3-Aminopyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one)
- 2229333-44-0(2-(3-ethyloxetan-3-yl)prop-2-enoic acid)
- 892273-02-8(N-(butan-2-yl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide)
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent

Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk

Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk
